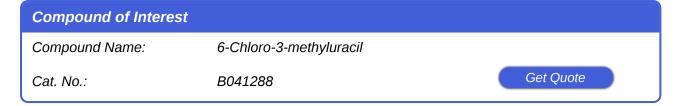


# physicochemical characteristics of 6-Chloro-3-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025



## An In-depth Technical Guide to 6-Chloro-3-methyluracil

Introduction

**6-Chloro-3-methyluracil** is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural backbone is a uracil ring, a fundamental component of ribonucleic acid (RNA). The presence of a chloro group at the 6-position and a methyl group at the 3-position imparts specific reactivity, making it a valuable building block for more complex molecules. Notably, it is a key intermediate in the production of Alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used in the management of type 2 diabetes.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biochemical pathways.

#### **Physicochemical Characteristics**

The fundamental properties of **6-Chloro-3-methyluracil** are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Chemical Properties



Property	Value	Source(s)
IUPAC Name	6-chloro-3-methyl-1H- pyrimidine-2,4-dione	[3]
Synonyms	3-Methyl-6-chlorouracil, 6- Chloro-3-methylpyrimidine- 2,4(1H,3H)-dione	[4]
CAS Number	4318-56-3	[4]
Molecular Formula	C5H5CIN2O2	[4][5]
Molecular Weight	160.56 g/mol	[3][4]
Appearance	White solid / Lumps	[6]
SMILES	CN1C(=O)C=C(NC1=O)Cl	[3]

| InChi Key | SGLXGFAZAARYJY-UHFFFAOYSA-N |[3][4] |

Table 2: Physical and Computational Properties

Property	Value	Source(s)
Melting Point	277-282 °C (with decomposition)	[4][6][7]
Boiling Point	225.3 °C at 760 mmHg	[4]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[4]
Polar Surface Area (PSA)	49.4 Ų	[3][4]
XLogP3	0	[4]

| Refractive Index | 1.581 |[4] |

### **Spectroscopic and Crystallographic Data**

Spectroscopic and crystallographic data are critical for the unambiguous identification and structural elucidation of **6-Chloro-3-methyluracil**.



Table 3: <sup>1</sup>H NMR Spectroscopic Data

Solvent	Chemical Shift (δ)	Multiplicity	Integration	Assignment	Source(s)
DMSO-d <sub>6</sub> (400 MHz)	3.10 ppm	singlet	3H	-СН₃	[6]
	5.90 ppm	singlet	1H	=CH-	[6]

| | 12.4 ppm | broad singlet | 1H | -NH |[6] |

Table 4: Crystallographic Data

Parameter	Value	Source(s)
Crystal System	Monoclinic	[3]
Space Group	P 1 21/c 1	[3]
Unit Cell Dimensions	a = 4.4135 Å, b = 15.780 Å, c = 9.0645 Å	[3]

 $| \alpha = 90.00^{\circ}, \beta = 92.025^{\circ}, \gamma = 90.00^{\circ} | [3] |$ 

### **Experimental Protocols**

Detailed methodologies for the synthesis and purification of **6-Chloro-3-methyluracil** are outlined below. These protocols are based on established chemical literature.

#### Synthesis of 6-Chloro-3-methyluracil

A common and effective method for synthesizing **6-Chloro-3-methyluracil** involves a two-step process starting from dimethyl malonate and N-methylurea, followed by chlorination.[2]

Step 1: Synthesis of 1-Methyl Barbituric Acid

 Add N-methylurea and sodium methoxide to a methanol solution. Adjust the temperature to 40-50 °C.[2]

#### Foundational & Exploratory



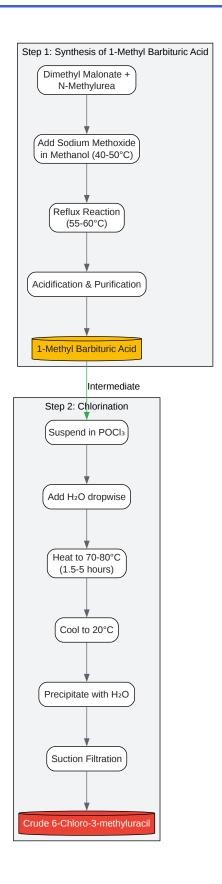


- While maintaining the temperature, slowly add dimethyl malonate dropwise.[2]
- After the addition is complete, heat the mixture to reflux (55-60 °C) to facilitate the cyclization reaction, forming 1-methyl barbituric acid.[2]
- Acidify the resulting solution to precipitate the 1-methyl barbituric acid intermediate, which is then purified.[2]

#### Step 2: Chlorination to form 6-Chloro-3-methyluracil

- Create a suspension of the dried 1-methyl barbituric acid solid in phosphorus oxychloride (POCl<sub>3</sub>).[2][6]
- Slowly add water dropwise to the mixture at a controlled temperature (e.g., 0-20 °C).[2][6]
- Gradually heat the reaction mixture to 70-80 °C and stir at this temperature for several hours (approx. 1.5-5 hours) to complete the chlorination.[2][6]
- Cool the reaction mixture back to approximately 20 °C.[2]
- Slowly add water to the cooled mixture to precipitate the crude 6-Chloro-3-methyluracil.[2]
- The crude solid product is collected by suction filtration.[2]





Click to download full resolution via product page

Synthesis workflow for 6-Chloro-3-methyluracil.

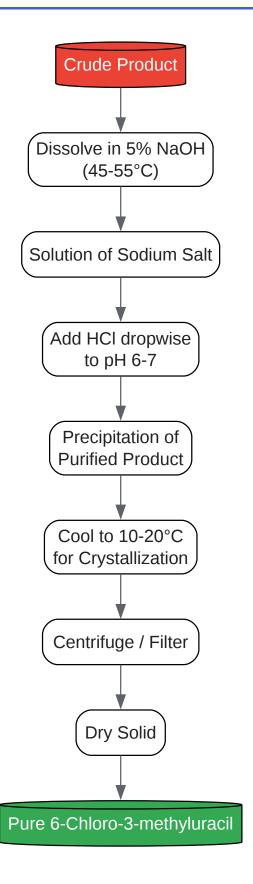


#### **Purification Protocol: Recrystallization**

The crude product obtained from the synthesis often requires purification to achieve the desired grade for subsequent reactions.

- Dissolve the crude 6-Chloro-3-methyluracil in a 5% aqueous sodium hydroxide (NaOH) solution. A mass ratio of approximately 5:1 (NaOH solution to crude product) is typical.[2]
- Gently warm the solution to 45-55 °C to ensure the complete dissolution of the solid.[2]
- Slowly add hydrochloric acid (HCl) dropwise to the solution to adjust the pH to between 6 and 7. This will cause the purified product to precipitate out as crystals.
- Cool the mixture to 10-20 °C and allow time for crystallization to complete.[2]
- Collect the purified crystals by centrifugation or filtration.
- Dry the solid product to obtain pure 6-Chloro-3-methyluracil. Purity can be assessed by techniques such as HPLC.[2]





Click to download full resolution via product page

Purification workflow for 6-Chloro-3-methyluracil.



## **Biological Significance and Applications**

While **6-Chloro-3-methyluracil** itself is not typically the final active pharmaceutical ingredient (API), its role as a key building block is of immense importance in drug development.

#### **Intermediate for Alogliptin (DPP-4 Inhibitor)**

The primary application of **6-Chloro-3-methyluracil** is as a key intermediate in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.

#### **Other Potential Applications**

- Antibacterial Agents: Derivatives of **6-Chloro-3-methyluracil** have been synthesized and investigated as potential antibacterial agents, specifically as inhibitors of Helicobacter pylori glutamate racemase.[6]
- Bioactive Metal Complexes: When complexed with metals such as copper(II), **6-Chloro-3-methyluracil** can form coordination compounds that exhibit notable biofunctional properties, including antibacterial and antioxidant effects.[8]

The logical relationship from the intermediate to the final drug's mechanism of action is illustrated below.



Click to download full resolution via product page

Role of **6-Chloro-3-methyluracil** in the Alogliptin pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 6-Chloro-3-methyluracil | Manasa Life Sciences [manasalifesciences.com]
- 2. CN108586360B Preparation method of 6-chloro-3-methyl uracil Google Patents [patents.google.com]
- 3. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 6-Chloro-3-methyluracil | 4318-56-3 [chemicalbook.com]
- 7. 4318-56-3 Cas No. | 6-Chloro-3-methyluracil | Apollo [store.apolloscientific.co.uk]
- 8. Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [physicochemical characteristics of 6-Chloro-3-methyluracil]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b041288#physicochemical-characteristics-of-6-chloro-3-methyluracil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com